molecular formula C12H23NO3 B13522391 tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate

tert-Butyl (((1S,2S)-2-hydroxycyclohexyl)methyl)carbamate

Cat. No.: B13522391
M. Wt: 229.32 g/mol
InChI Key: MAONMXZZIKVZBB-UWVGGRQHSA-N
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Description

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group.

Preparation Methods

The synthesis of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxycyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce the carbamate group to an amine.

    Substitution: The hydroxy group can participate in substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Scientific Research Applications

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can be exploited in the design of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

rac-tert-butyl N-{[(1R,2R)-2-hydroxycyclohexyl]methyl}carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[[(1S,2S)-2-hydroxycyclohexyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10-/m0/s1

InChI Key

MAONMXZZIKVZBB-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCC1O

Origin of Product

United States

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